molecular formula C8H17NO5 B14232329 2-Hydroxypropyl bis(2-hydroxyethyl)carbamate CAS No. 577991-70-9

2-Hydroxypropyl bis(2-hydroxyethyl)carbamate

Cat. No.: B14232329
CAS No.: 577991-70-9
M. Wt: 207.22 g/mol
InChI Key: HCTOWVPBFFWSEF-UHFFFAOYSA-N
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Description

2-Hydroxypropyl bis(2-hydroxyethyl)carbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes two hydroxyethyl groups and a hydroxypropyl group attached to a carbamate backbone. This compound is often used as an intermediate in the synthesis of other chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl bis(2-hydroxyethyl)carbamate typically involves the reaction of 2-hydroxyethyl carbamate with 2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:

2-Hydroxyethyl carbamate+2-Hydroxypropyl isocyanate2-Hydroxypropyl bis(2-hydroxyethyl)carbamate\text{2-Hydroxyethyl carbamate} + \text{2-Hydroxypropyl isocyanate} \rightarrow \text{this compound} 2-Hydroxyethyl carbamate+2-Hydroxypropyl isocyanate→2-Hydroxypropyl bis(2-hydroxyethyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation or crystallization to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl bis(2-hydroxyethyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The hydroxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Hydroxypropyl bis(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of polymers, resins, and other materials.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is employed in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl bis(2-hydroxyethyl)carbamate involves its interaction with various molecular targets and pathways. The hydroxy groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the carbamate group can participate in nucleophilic and electrophilic reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl carbamate
  • 2-Hydroxypropyl carbamate
  • Bis(2-hydroxyethyl)carbamate

Uniqueness

2-Hydroxypropyl bis(2-hydroxyethyl)carbamate is unique due to its combination of hydroxyethyl and hydroxypropyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds and materials, offering versatility in its applications.

Properties

CAS No.

577991-70-9

Molecular Formula

C8H17NO5

Molecular Weight

207.22 g/mol

IUPAC Name

2-hydroxypropyl N,N-bis(2-hydroxyethyl)carbamate

InChI

InChI=1S/C8H17NO5/c1-7(12)6-14-8(13)9(2-4-10)3-5-11/h7,10-12H,2-6H2,1H3

InChI Key

HCTOWVPBFFWSEF-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)N(CCO)CCO)O

Origin of Product

United States

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